molecular formula C13H20 B13822259 (1,1-Diethylpropyl)benzene CAS No. 4170-84-7

(1,1-Diethylpropyl)benzene

Cat. No.: B13822259
CAS No.: 4170-84-7
M. Wt: 176.30 g/mol
InChI Key: WLVNEALRNQEPMS-UHFFFAOYSA-N
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Description

(1,1-Diethylpropyl)benzene, also known as 3-ethylpentan-3-ylbenzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a 1,1-diethylpropyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3-ethylpentane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where benzene and the alkyl halide are fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: (1,1-Diethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,1-Diethylpropyl)benzene finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of (1,1-Diethylpropyl)benzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the 1,1-diethylpropyl group influences the reactivity and orientation of the substitution reactions, often directing the electrophile to specific positions on the benzene ring .

Comparison with Similar Compounds

    (1,1-Dimethylpropyl)benzene: Similar in structure but with a 1,1-dimethylpropyl group instead of a 1,1-diethylpropyl group.

    tert-Amylbenzene: Contains a tert-amyl group attached to the benzene ring.

Uniqueness: (1,1-Diethylpropyl)benzene is unique due to the specific steric and electronic effects imparted by the 1,1-diethylpropyl group. These effects influence its reactivity in chemical reactions and its interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

4170-84-7

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

3-ethylpentan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

WLVNEALRNQEPMS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1=CC=CC=C1

Origin of Product

United States

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